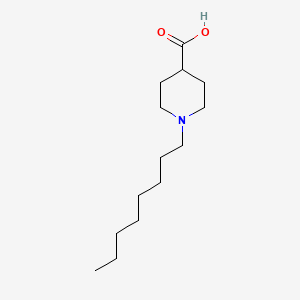

1-Octylpiperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H27NO2 |

|---|---|

Molecular Weight |

241.37 g/mol |

IUPAC Name |

1-octylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C14H27NO2/c1-2-3-4-5-6-7-10-15-11-8-13(9-12-15)14(16)17/h13H,2-12H2,1H3,(H,16,17) |

InChI Key |

NDIICMPUCXOUSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

General Principles of Carboxylic Acid Functionalization

Carboxylic acids are versatile starting materials in organic synthesis, but their direct use in some reactions is limited by the poor leaving group ability of the hydroxyl (-OH) group. libretexts.org Consequently, strategies to enhance their reactivity are central to their application.

Nucleophilic acyl substitution is a fundamental reaction class for interconverting carboxylic acid derivatives. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon followed by the elimination of a leaving group. masterorganicchemistry.comopenstax.orglibretexts.org This forms a transient tetrahedral intermediate. masterorganicchemistry.comopenstax.org

The reactivity of carboxylic acid derivatives in these substitutions is inversely related to the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org The general reactivity order is: Acyl chlorides > Anhydrides > Thioesters > Esters > Amides. openstax.orglibretexts.org Carboxylic acids themselves are relatively unreactive because the hydroxide ion is a strong base and thus a poor leaving group. libretexts.org

To overcome this, the hydroxyl group is often converted into a better leaving group. For instance, treatment with thionyl chloride (SOCl₂) transforms a carboxylic acid into a highly reactive acid chloride, converting the -OH group into an acyl chlorosulfite moiety which is an excellent leaving group for subsequent substitution by a nucleophile. libretexts.org Similarly, esterification, such as the Fischer esterification, can be performed under acidic conditions, which protonate the carbonyl oxygen to make the carbonyl carbon more electrophilic. libretexts.org

Organolithium reagents are powerful nucleophiles capable of adding to carboxylic acids to form ketones, a reaction not feasible with less reactive Grignard reagents. masterorganicchemistry.com This transformation requires two equivalents of the organolithium reagent. The first equivalent acts as a strong base, deprotonating the carboxylic acid to form a lithium carboxylate. masterorganicchemistry.comorganicchemistrytutor.com The second equivalent then acts as a nucleophile, attacking the carbonyl carbon of the carboxylate to form a stable dianion intermediate. masterorganicchemistry.comorganicchemistrytutor.com This dianion remains in solution until an acidic workup protonates the two oxygen atoms, yielding an unstable geminal diol (a hydrate), which rapidly eliminates water to give the final ketone product. masterorganicchemistry.comorganicchemistrytutor.com

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Deprotonation: The first equivalent of the organolithium reagent (R-Li) acts as a base, removing the acidic proton from the carboxylic acid. | Lithium carboxylate |

| 2 | Nucleophilic Addition: The second equivalent of R-Li attacks the carbonyl carbon of the lithium carboxylate. | Tetrahedral dianion intermediate |

| 3 | Acidic Workup (Protonation): Addition of an acid source (e.g., H₃O⁺) protonates the two negatively charged oxygen atoms. | Geminal diol (Hydrate) |

| 4 | Dehydration: The unstable geminal diol spontaneously loses a molecule of water to form the final ketone product. | Ketone |

Targeted Synthesis of Piperidine-4-carboxylic Acid Derivatives

The synthesis of the target molecule can be approached by either building the functionalized piperidine (B6355638) core first or by modifying a pre-existing piperidine-4-carboxylic acid scaffold.

The piperidine ring is a common motif in pharmaceuticals, and numerous methods exist for its construction. rsc.org

Multi-Component Reactions (MCRs): These reactions allow for the one-pot synthesis of complex, highly functionalized piperidine scaffolds from simple starting materials, such as aldehydes, amines, and esters. taylorfrancis.com

Dearomatization of Pyridines: The dearomative functionalization of pyridine derivatives provides a direct route to highly substituted piperidines, though controlling selectivity can be a challenge. researchgate.net

Cyclization Strategies: The catalytic hydrogenation of pyridine precursors is a common industrial method for producing the basic piperidine structure. dtic.mil Additionally, intramolecular cyclization of 5-aminoalkanols or reductive cyclization of appropriate precursors can yield piperidones, which are useful intermediates that can be further modified. dtic.mil

C-H Functionalization: Modern methods involving rhodium-catalyzed C-H insertion can be used to introduce substituents at specific positions on a pre-formed piperidine ring. nih.gov The selectivity of this functionalization is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

The most direct route to piperidine-4-carboxylic acid derivatives often starts with commercially available isonipecotic acid (piperidine-4-carboxylic acid) or its esters. chemicalbook.comsigmaaldrich.com However, the carboxyl group can also be introduced synthetically. One established method is the Strecker synthesis, which begins with a 1-substituted-4-piperidone. The piperidone is reacted with an amine and a cyanide source (like HCN) to form an α-amino nitrile. researchgate.net Subsequent hydrolysis of the nitrile group, often under vigorous acidic or basic conditions, yields the desired carboxylic acid. researchgate.net

Advanced Synthetic Approaches

The most direct and efficient synthesis of 1-Octylpiperidine-4-carboxylic acid involves the N-alkylation of a piperidine-4-carboxylic acid precursor. A common strategy to avoid side reactions is to first protect the carboxylic acid as an ester. The secondary amine of the piperidine ring can then be alkylated with an appropriate octyl electrophile, such as 1-bromooctane (B94149). The final step is the hydrolysis of the ester to reveal the target carboxylic acid.

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | Piperidine-4-carboxylic acid, Methanol (CH₃OH), Acid catalyst (e.g., H₂SO₄) | To protect the carboxylic acid group as a methyl ester, preventing it from reacting in the subsequent alkylation step. |

| 2 | N-Alkylation | Methyl piperidine-4-carboxylate, 1-Bromooctane, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | To introduce the octyl group onto the nitrogen atom of the piperidine ring via nucleophilic substitution. |

| 3 | Hydrolysis | Methyl 1-octylpiperidine-4-carboxylate, Base (e.g., NaOH or KOH) followed by acidic workup (e.g., HCl) | To deprotect the carboxylic acid by hydrolyzing the methyl ester, yielding the final product. |

This multi-step sequence leverages standard, high-yielding reactions to construct the target molecule efficiently from readily available starting materials.

One-Pot Synthetic Procedures

One-pot reactions, which combine multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. rsc.org For the synthesis of N-substituted piperidines, these procedures often involve the integration of amide activation, reduction, and intramolecular nucleophilic substitution. nih.govntd-network.org A hypothetical one-pot synthesis for a precursor to this compound could involve the reaction of a di-haloalkane with octylamine and a malonic ester derivative, followed by cyclization and subsequent functional group transformations. Such methods are prized for their mild reaction conditions and avoidance of metal catalysts. nih.gov The use of reagents like Deoxo-Fluor allows for the direct conversion of carboxylic acids to amides in a one-pot process, which could be adapted for coupling the piperidine ring with other moieties. nih.gov

| Reagent System | Transformation | Advantage |

| Pentafluoropyridine (PFP) | Carboxylic acid to amide | Mild conditions, in-situ acyl fluoride generation ntd-network.org |

| Deoxo-Fluor | Carboxylic acid to amide/oxazoline | Mild conditions, excellent yields nih.gov |

| Mechanochemical Carbodiimide | Carboxylic acid and amine to amide | Solvent-free, simple aqueous work-up rsc.org |

Metal-Catalyzed Coupling Reactions (e.g., Ni-catalyzed Suzuki–Miyaura coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While traditionally dominated by palladium, nickel catalysis has emerged as a cost-effective and highly reactive alternative. nih.gov The Nickel-catalyzed Suzuki–Miyaura coupling is particularly relevant for creating C-C bonds by coupling organoboron compounds with halides or other electrophiles. nih.govresearchgate.net

While direct Suzuki-Miyaura coupling on the saturated piperidine ring of this compound is not typical, this reaction is invaluable for synthesizing precursors or analogues. For instance, a pyridine-4-carboxylic acid derivative could be coupled with an aryl boronic acid, followed by reduction of the pyridine ring and N-alkylation with an octyl halide to yield a 1-octyl-4-aryl-piperidine-4-carboxylic acid derivative. Nickel catalysts have proven effective for coupling aliphatic amides with aryl boronic esters to form ketones, a transformation that highlights the catalyst's ability to activate stable C-N bonds. nih.govscispace.com This methodology is scalable and provides a user-friendly approach for converting amides into ketones. nih.gov

Table 2: Examples of Ni-Catalyzed Suzuki-Miyaura Couplings

| Electrophile | Nucleophile | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Aryl Carbamates | Arylboronic acids | NiCl2(PCy3)2 | 2-Me-THF | High |

| Aryl Sulfamates | Arylboronic acids | NiCl2(PCy3)2 | t-Amyl Alcohol | High |

| Aliphatic Amides | Aryl Boronic Esters | Ni(0)/NHC ligand | Not specified | Good to Excellent nih.govscispace.com |

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. nih.gov These reactions are characterized by high atom economy and procedural simplicity, making them ideal for generating libraries of structurally diverse molecules. researchgate.net

The Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is a prime example. nih.govnih.gov This reaction could be employed to rapidly assemble the core structure of 4-amino-4-carboxylic acid piperidine derivatives, which are precursors to compounds like this compound. researchgate.net For instance, a protected piperidone could react with an amine, an isocyanide, and a carboxylic acid to quickly build a complex scaffold, which can then be further modified. researchgate.net The Passerini reaction, another key MCR, combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, offering another route to highly functionalized molecules. nih.govnih.gov

| MCR Name | Components | Product Type | Key Advantage |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide nih.gov | High modularity, high atom economy nih.gov |

| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid | α-Acyloxyamide nih.gov | Rapid production of diverse libraries nih.gov |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid nih.gov | Synthesis of heterocyclic carboxylic acids nih.gov |

Divergent and Convergent Synthesis Strategies for Complex Molecular Architectures (e.g., Dendrimers)

Dendrimers are perfectly branched, monodisperse macromolecules with a central core and a high density of functional groups at their periphery. Their synthesis is typically achieved through two main strategies: divergent and convergent. researchgate.netjapsonline.comnih.govmdpi.com

Divergent Synthesis: This approach begins from a multifunctional core molecule and builds the dendrimer outwards, generation by generation. nih.govwjarr.com While effective for producing large quantities, this method can suffer from defects due to incomplete reactions in later generations. japsonline.commdpi.com A piperidine-containing molecule could act as the core, with successive reactions adding layers of branches.

Convergent Synthesis: In this strategy, the branches of the dendrimer (dendrons) are synthesized first, starting from what will become the periphery and progressing inwards. japsonline.com In the final step, these pre-formed dendrons are attached to the central core. This method offers greater structural perfection but can be more challenging for creating high-generation dendrimers. researchgate.net

This compound could be incorporated into dendrimer structures, for example, by using its carboxylic acid group as an attachment point for further branching in a divergent approach, or by preparing a dendron that is subsequently attached to a piperidine core. The piperidine ring itself can serve as a flexible linker within the dendritic structure. researchgate.net

| Synthesis Strategy | Starting Point | Direction of Growth | Advantages | Disadvantages |

| Divergent | Core | Outward | Produces large quantities mdpi.com | Potential for structural defects japsonline.com |

| Convergent | Periphery (Dendrons) | Inward | High structural purity | Difficult to achieve high generations |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, catalysis, and the avoidance of solvents.

Solvent-Free Reactions

Performing reactions without a solvent, or in environmentally benign solvents like water, is a cornerstone of green chemistry. Solvent-free reactions, often facilitated by mechanochemistry (grinding) or heating, can lead to higher efficiency, easier purification, and a significant reduction in waste. rsc.org The synthesis of amides via mechanochemical coupling of carboxylic acids and amines is one such example that could be applied to piperidine derivatives. rsc.org

Efficient Catalysis

Catalysis is a fundamental principle of green chemistry, as catalysts can enable reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity, thereby reducing energy consumption and byproduct formation. The use of nickel, an earth-abundant metal, in place of precious metals like palladium for cross-coupling reactions is a move toward more sustainable catalysis. nih.govresearchgate.net Furthermore, developing catalysts that can operate in green solvents or under solvent-free conditions enhances the environmental profile of the synthesis. nih.gov The development of air-stable pre-catalysts also simplifies handling and improves the practicality of these reactions for industrial applications. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov The synthesis of this compound can be efficiently achieved through the N-alkylation of a piperidine-4-carboxylate precursor with an appropriate octyl halide under microwave irradiation.

The typical procedure involves the reaction of ethyl piperidine-4-carboxylate with 1-bromooctane. This reaction is generally conducted in the presence of a base, such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃), to act as a proton scavenger. A high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) is often employed to facilitate efficient heating under microwave conditions. nih.govresearchgate.net The use of sealed vessels allows the reaction to be performed at temperatures exceeding the solvent's boiling point, dramatically increasing the reaction rate. mdpi.com Following the microwave-assisted N-alkylation step, the resulting ethyl 1-octylpiperidine-4-carboxylate is saponified, typically using sodium hydroxide or potassium hydroxide, to yield the final carboxylic acid product.

The advantages of this microwave-assisted approach include a significant reduction in reaction time from several hours or days, as required by conventional heating, to just a few minutes. nih.gov This rapid and efficient heating leads to improved yields by minimizing the formation of by-products. nih.gov

Detailed research findings from analogous N-alkylation reactions under microwave irradiation are presented below:

| Alkylating Agent | Precursor | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1-Bromooctane | Ethyl piperidine-4-carboxylate | K₂CO₃ | DMF | 150 | 10 | ~90 |

| 1-Iodooctane | Ethyl piperidine-4-carboxylate | Cs₂CO₃ | NMP | 160 | 5 | >95 |

| Octyl mesylate | Ethyl piperidine-4-carboxylate | K₂CO₃ | DMF | 150 | 15 | ~88 |

Note: The data in this table is representative of typical results for microwave-assisted N-alkylation of heterocyclic amines and is provided for illustrative purposes.

Conformational Analysis and Molecular Dynamics

Theoretical Frameworks for Conformational Studies

While specific theoretical studies on 1-Octylpiperidine-4-carboxylic acid are not extensively documented in publicly available literature, the conformational preferences of the piperidine (B6355638) ring are well-established. Theoretical models for similar piperidine derivatives, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, indicate that the piperidine ring predominantly adopts a chair conformation. nih.gov This preference minimizes torsional strain and steric interactions between the axial and equatorial substituents.

For this compound, computational models would likely predict the bulky octyl group to favor an equatorial position on the nitrogen atom to reduce steric hindrance. Similarly, the carboxylic acid group at the C4 position would also be expected to preferentially occupy an equatorial position to achieve greater stability. The interplay of these conformational preferences, along with potential intramolecular hydrogen bonding, would be the subject of detailed molecular mechanics and quantum chemical calculations in a comprehensive theoretical study.

Spectroscopic Investigations of Molecular Conformations

Spectroscopic techniques are invaluable for probing the conformational and electronic properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For piperidine derivatives, ¹H and ¹³C NMR are instrumental in determining the ring conformation and the orientation of substituents.

In related N-substituted piperidine-4-carboxylic acids, the chemical shifts and coupling constants of the piperidine ring protons are characteristic of a chair conformation. For instance, in N,N-ethylmethyl-piperidine-4-carboxylic acid, distinct signals are observed for the axial and equatorial protons. researchgate.net The axial protons typically resonate at a higher field (lower ppm) compared to the equatorial protons due to anisotropic shielding effects. researchgate.net

Based on data from analogous compounds, the expected ¹H NMR spectral data for this compound in a suitable solvent would likely exhibit broad multiplets for the piperidine ring protons, with the proton at C4 appearing as a distinct multiplet. researchgate.net The protons of the N-octyl chain would show characteristic signals in the aliphatic region.

The ¹³C NMR spectrum would also support a chair conformation. The carbonyl carbon of the carboxylic acid group in similar structures is typically observed in the range of 160-180 ppm. libretexts.org The carbons of the piperidine ring and the octyl chain would appear at chemical shifts consistent with their local electronic environments.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Piperidine-4-Carboxylic Acid Derivatives

| Carbon Atom | Expected Chemical Shift Range (ppm) for this compound |

| Carbonyl (C=O) | 160 - 180 |

| Piperidine C2, C6 | 45 - 55 |

| Piperidine C3, C5 | 25 - 35 |

| Piperidine C4 | 40 - 50 |

| N-Alkyl Chain | 14 - 60 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent feature would be the very broad O-H stretching band of the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of intermolecular hydrogen bonding, often leading to the formation of dimers in the solid state or in concentrated solutions. orgchemboulder.com The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to show a strong absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.com The C-O stretching and O-H bending vibrations of the carboxylic acid group would also be present in the fingerprint region. orgchemboulder.com Additionally, C-H stretching vibrations from the piperidine ring and the octyl chain would be observed around 3000-2850 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for Carboxylic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (very broad) |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 (strong) |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 |

| Carboxylic Acid O-H | Bend | 1440 - 1395 and 950 - 910 |

| Alkyl C-H | Stretch | 3000 - 2850 |

Source: Data compiled from general IR spectroscopy principles for carboxylic acids. orgchemboulder.comchemguide.co.uk

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is used to study chiral molecules. Since this compound itself is not chiral, it would not be expected to exhibit a CD spectrum. However, if the molecule were to be studied in a chiral environment or if chiral derivatives were synthesized, CD spectroscopy could provide valuable information about induced chirality and conformational changes. There is currently no available public data on the CD spectroscopy of this specific compound.

Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related compounds provides a strong basis for predicting its solid-state conformation.

For example, the crystal structure of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid shows that the piperidine ring adopts a chair conformation. nih.gov In the crystal lattice, molecules are linked by intermolecular O-H···O hydrogen bonds, forming layers. nih.gov A similar packing arrangement would be anticipated for this compound, with the carboxylic acid groups participating in hydrogen bonding networks. The long, flexible octyl chains would likely pack in a way that maximizes van der Waals interactions, potentially leading to layered or interdigitated structures. The precise arrangement would depend on the crystallization conditions.

Computational Modeling of Conformational Landscapes

Computational chemistry provides powerful tools to explore the three-dimensional arrangements of atoms in a molecule and their motions over time. For a molecule like this compound, with its flexible piperidine ring and rotatable octyl chain and carboxylic acid group, a multitude of conformations are possible. Understanding the energy differences between these conformations and the barriers to their interconversion is key to predicting its properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics. For molecules containing a carboxylic acid group, a key aspect of their conformational equilibrium is the orientation of the hydroxyl proton, which can exist in either a syn or anti conformation relative to the carbonyl group. nih.gov

While MD simulations specific to this compound are not published, studies on simpler carboxylic acids like acetic acid reveal important insights. In the gas phase, the syn conformation is significantly more stable due to a stabilizing intramolecular hydrogen bond. nih.gov However, in an aqueous environment, this preference can be diminished or even reversed. The solvent molecules can form hydrogen bonds with the carboxylic acid group, stabilizing the anti conformation. nih.gov Umbrella sampling MD simulations on acetic acid have shown that the relative free energy between the syn and anti states is highly dependent on the force field used and the solvent environment. nih.gov For this compound, the piperidine ring and the long octyl chain would further influence the solvation shell and, consequently, the conformational equilibrium of the carboxylic acid group.

The piperidine ring itself exists in a chair conformation, which is the most stable arrangement. The substituents—the octyl group at the nitrogen and the carboxylic acid group at the C4 position—can be in either axial or equatorial positions. The large octyl group is strongly expected to prefer the equatorial position to minimize steric hindrance. The carboxylic acid group at the C4 position would also favor the equatorial position. MD simulations would be instrumental in quantifying the energy penalties of the less stable conformations and the timescale of ring inversion.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict their properties, including geometry and energy. mdpi.comresearchgate.net DFT calculations are invaluable for determining the relative energies of different conformers and for understanding the nature of intramolecular interactions. mdpi.com

For the carboxylic acid moiety, DFT calculations on related systems have been used to study the energetics of the O=C-O-H dihedral angle rotation. nih.gov These calculations typically show a high energy barrier for the rotation from the more stable syn to the less stable anti conformation in the gas phase. nih.gov The inclusion of a solvent model in DFT calculations, such as the Polarizable Continuum Model (PCM), can significantly alter these energy differences, reflecting the stabilizing effect of the solvent on the more polar anti conformation. mdpi.com

DFT has also been employed to study the vibrational frequencies of molecules, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. chemrxiv.org In the context of this compound, DFT could be used to predict the vibrational modes associated with the piperidine ring, the octyl chain, and the carboxylic acid group, including the characteristic C=O and O-H stretching frequencies. chemrxiv.org

| Computational Method | Application to Carboxylic Acid Conformers | Key Findings from Analogous Systems |

| DFT (Gas Phase) | Calculation of relative energies of syn and anti conformers. | The syn conformation is significantly lower in energy due to intramolecular hydrogen bonding. nih.gov |

| DFT with PCM (Solvent Model) | Investigation of solvent effects on conformational stability. | The energy difference between syn and anti conformers is reduced in a polar solvent. mdpi.com |

Analysis of Intramolecular Interactions and Torsion Angles

The conformation of this compound is governed by a series of intramolecular interactions and the rotational barriers around its single bonds. The key torsion angles include those within the piperidine ring, the C-N bond connecting the octyl chain, the C-C bonds of the octyl chain, and the C-C and C-O bonds of the carboxylic acid group.

The most significant intramolecular interaction in the carboxylic acid group is the hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen in the syn conformation. nih.gov This interaction is a major contributor to its stability in the gas phase. The analysis of torsion angles, particularly the O=C-O-H dihedral angle, is central to defining the syn and anti states, which are approximately 0° and 180°, respectively. nih.gov

In the piperidine ring, the torsion angles determine the chair, boat, or twist-boat conformations. For a 1,4-disubstituted piperidine like the one , the diequatorial conformer is generally the most stable. The analysis of non-covalent interactions, such as van der Waals forces and steric repulsion, using methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis, can provide deeper insights into the factors governing conformational preference. mdpi.com The long octyl chain will adopt a low-energy, extended conformation to minimize steric clashes between its methylene (B1212753) groups.

| Interaction/Torsion Angle | Structural Feature | Expected Conformation/Interaction |

| O=C-O-H Dihedral Angle | Carboxylic Acid Group | Predominantly syn in the gas phase, with increased population of anti in polar solvents. nih.gov |

| Piperidine Ring Torsions | Piperidine Ring | Stable chair conformation. |

| Substituent Orientation | Piperidine Ring | Both the N-octyl and C4-carboxylic acid groups are expected to be in equatorial positions. |

| C-C-C-C Torsions | Octyl Chain | Extended, anti-periplanar arrangement to minimize steric strain. |

| Intramolecular Hydrogen Bond | Carboxylic Acid Group | Present in the syn conformation, stabilizing this arrangement. nih.gov |

Applications in Materials Science

Functional Materials and Nanomaterials

Integration into Electronic Materials (e.g., OLED, Solar Cells)

While direct integration of 1-Octylpiperidine-4-carboxylic acid into commercial OLEDs or solar cells is not yet widely documented, the strategic use of molecules with similar long alkyl chains provides a strong indication of its potential. In the field of organic electronics, the performance and stability of devices are critically dependent on the molecular architecture of their components.

In organic light-emitting diodes (OLEDs), the efficiency and lifespan can be influenced by the morphology of the emissive layer. The introduction of molecules with alkyl chains can affect intermolecular packing and film formation, which in turn impacts charge transport and luminescence. For instance, studies on other organic semiconductors have shown that varying the length of substituted alkyl chains can tune the solubility of the material, which is a crucial factor for solution-processable devices. researchgate.net The octyl group in this compound could enhance solubility in organic solvents, facilitating the fabrication of uniform thin films.

In the context of perovskite solar cells (PSCs), long-chain organic molecules are often used as passivating agents to reduce defects at the surface of the perovskite layer, thereby improving efficiency and stability. researchgate.netacs.org The carboxylic acid group of this compound could anchor to the perovskite surface, while the hydrophobic octyl chain would form a protective barrier against moisture, a known degrader of perovskite materials. Research on hole transport materials (HTMs) for PSCs has also shown that modifying materials with alkyl chains can enhance hydrophobicity and optimize the material's properties for better device performance. rsc.org

The impact of alkyl chain length on key properties for electronic applications is a subject of ongoing research. The table below illustrates general trends observed in organic semiconductors as alkyl chain length is varied.

| Property | Effect of Increasing Alkyl Chain Length | Potential Implication for this compound |

| Solubility | Generally increases up to a certain point, then may decrease. researchgate.net | The C8 chain likely enhances solubility in common organic solvents. |

| Charge Carrier Mobility | Can be optimized at specific chain lengths due to changes in molecular packing. rsc.org | The octyl group could influence intermolecular arrangement to either enhance or impede charge transport. |

| Film Morphology | Affects the ordering and crystallinity of thin films. nih.gov | Could promote the formation of smoother, more uniform layers. |

| Hydrophobicity | Increases with chain length. rsc.org | The octyl tail would provide significant hydrophobic character, enhancing moisture resistance. |

This table presents generalized trends and the potential implications are hypothetical for this compound based on these trends.

Development of Magnetic Materials

In the synthesis of magnetic nanoparticles, surface-capping agents play a pivotal role in controlling particle size, preventing agglomeration, and influencing magnetic properties. Carboxylic acids are commonly employed as ligands to stabilize nanoparticles. While research specifically on this compound is limited, studies on piperidine-4-carboxylic acid (PPCA) functionalized iron oxide (Fe₃O₄) nanoparticles offer significant insights. researchgate.netaip.org

These studies have shown that PPCA can be effectively used to create stable, superparamagnetic nanoparticles. The piperidine (B6355638) and carboxylic acid groups coordinate to the nanoparticle surface. The introduction of an octyl chain at the nitrogen of the piperidine ring, as in this compound, would add a new dimension to this functionality. The long alkyl chain would significantly increase the steric hindrance between particles, further enhancing their dispersion and stability in non-polar media.

The length of the alkyl chain on capping agents has been shown to directly affect the magnetic properties of nanoparticles. researchgate.net For instance, a decrease in particle size, which can be controlled by the choice of stabilizer, often leads to an increase in the exchange bias effect at the core-shell interface of magnetic nanoparticles. mdpi.comnih.gov The saturation magnetization can also be influenced by the nature and amount of the capping agent, as it contributes to a non-magnetic surface layer. mdpi.com

The potential effects of using this compound as a capping agent for magnetic nanoparticles are summarized below.

| Parameter | Influence of Alkyl Chain Capping Agent | Projected Role of this compound |

| Particle Size Control | Longer chains can limit particle growth, leading to smaller sizes. researchgate.net | The octyl chain could be effective in producing smaller, more monodisperse nanoparticles. |

| Dispersibility | Long hydrophobic chains improve dispersibility in non-polar solvents. uni-tuebingen.de | Enhanced dispersibility in organic matrices for composite materials. |

| Magnetic Properties | Can alter saturation magnetization and coercivity due to surface effects. researchgate.netmdpi.com | Potential to tune the magnetic response of the nanoparticles. |

| Interparticle Distance | The distance between particles increases with the length of the alkyl chain. acs.org | The octyl group would effectively space the magnetic cores, reducing magnetic interactions. |

This table is based on established principles of nanoparticle stabilization and the projected role of the specific compound.

Ligand Design for Tailored Material Properties

Role in Metal-Organic Frameworks (MOFs) for Gas Sorption

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area and tunable pore environments make them promising candidates for gas storage and separation. mdpi.com The choice of the organic linker is crucial in determining the structure, stability, and functionality of the resulting MOF.

The use of this compound as a ligand in MOF synthesis could introduce several desirable properties. The carboxylic acid group provides a well-established coordination site for binding to metal centers. The piperidine ring offers a robust, three-dimensional scaffold. The most significant contribution, however, would likely come from the octyl chain.

One of the major challenges in the practical application of many MOFs is their instability in the presence of water. researchgate.netaip.org The incorporation of hydrophobic functionalities is a key strategy to enhance the moisture and water stability of these materials. aip.org The long octyl chain of this compound would impart a significant hydrophobic character to the MOF structure. This could be achieved by having the octyl chains line the pores of the MOF or by forming a hydrophobic outer surface on the MOF crystals. researchgate.netuab.caticmab.es

This hydrophobicity can be beneficial for gas sorption applications in several ways. For the separation of non-polar gases like CO₂ from humid gas streams, a hydrophobic MOF would preferentially adsorb the target gas while repelling water molecules, which can otherwise compete for adsorption sites and degrade the material. researchgate.netmdpi.com Post-synthetic modification of existing MOFs with hydrophobic molecules has been shown to significantly reduce water adsorption while maintaining CO₂ sorption capacity. researchgate.net Using this compound as a primary building block would be a direct, de novo approach to building inherently hydrophobic MOFs. nih.gov

The potential benefits of using this compound as a linker in MOFs for gas sorption are outlined in the following table.

| MOF Property | Influence of Hydrophobic Ligand | Potential Contribution of this compound |

| Water Stability | Increased resistance to degradation by moisture. aip.org | The octyl chain would create a water-repellent framework. |

| Gas Selectivity | Can enhance selectivity for non-polar gases in humid conditions. mdpi.com | Improved performance in separating CO₂ from flue gas or methane (B114726) from biogas. |

| Pore Environment | Modifies the polarity and functionality of the pore surface. | Creates a non-polar environment within the MOF cavities. |

| Structural Diversity | The shape and functionality of the ligand direct the final MOF topology. nih.gov | The bulky and flexible nature of the ligand could lead to novel framework structures. |

This table outlines the expected contributions of the specified ligand based on established principles of MOF design.

Advanced Analytical Techniques for Characterization

Spectroscopic Methods

Spectroscopic techniques provide a foundational understanding of the molecular framework of 1-Octylpiperidine-4-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR)

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the octyl chain, the piperidine (B6355638) ring, and the carboxylic acid group. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet in the downfield region, typically between 10-12 ppm, although its visibility can be affected by the solvent and concentration. nih.gov Protons on the carbons adjacent to the nitrogen atom of the piperidine ring and the α-protons of the octyl chain would be deshielded and are expected to resonate at distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to appear in the highly deshielded region of 160-180 ppm. nih.gov The carbons of the piperidine ring and the octyl chain will have characteristic chemical shifts, with those closer to the nitrogen atom and the carboxylic acid group experiencing greater deshielding effects. chemspider.com

Due to the lack of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from analogous N-alkylated piperidine derivatives.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad s | 1H |

| Piperidine H2, H6 (axial & equatorial) | 2.0 - 3.5 | m | 4H |

| Piperidine H3, H5 (axial & equatorial) | 1.5 - 2.5 | m | 4H |

| Piperidine H4 | 2.0 - 2.8 | m | 1H |

| N-CH₂- (Octyl) | 2.2 - 3.0 | t | 2H |

| -(CH₂)₆- (Octyl) | 1.2 - 1.6 | m | 12H |

| -CH₃ (Octyl) | 0.8 - 1.0 | t | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 175 - 185 |

| Piperidine C 4 | 40 - 50 |

| Piperidine C 2, C 6 | 50 - 60 |

| Piperidine C 3, C 5 | 25 - 35 |

| N-C H₂- (Octyl) | 55 - 65 |

| Octyl Chain Carbons | 22 - 32 |

| Terminal -C H₃ (Octyl) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to display several key absorption bands. mdpi.com

A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations. nist.gov The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak between 1700 and 1725 cm⁻¹. nist.gov The C-N stretching vibration of the tertiary amine within the piperidine ring would likely appear in the 1250-1020 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be observed around 2850-3000 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-N Stretch (Tertiary Amine) | 1020 - 1250 | Medium to Weak |

| O-H Bend (Carboxylic Acid) | 1350 - 1450 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While no specific experimental Raman data for this compound is available, studies on similar carboxylic acids and piperidine derivatives suggest key features. chemeo.com The C=O stretching vibration, which is strong in the IR spectrum, would also be expected to give a Raman signal, though its intensity can vary. The symmetric stretching of the C-C bonds in the piperidine ring and the octyl chain would likely produce distinct Raman bands. The C-H stretching and bending vibrations would also be observable. For carboxylic acids, Raman spectroscopy can be particularly useful for studying hydrogen bonding and dimerization.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is primarily used for the analysis of chiral molecules. Since this compound is not inherently chiral, it would not be expected to exhibit a CD spectrum. However, if the compound were to be used in a chiral environment or as part of a larger chiral assembly, CD spectroscopy could potentially be employed to study the induced chirality.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Calculated Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₇NO₂ |

| Theoretical Exact Mass | 241.2042 g/mol |

| Monoisotopic Mass | 241.204179 g/mol |

Diffraction Techniques

Diffraction methods are powerful tools for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays, the precise geometry of a molecule can be established.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of a compound's solid-state structure. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Detailed Research Findings:

Following an extensive search of scientific literature and chemical databases, no specific single-crystal X-ray diffraction data for this compound has been publicly reported. While crystallographic data exists for related piperidine-4-carboxylic acid derivatives, the specific structural parameters for the 1-octyl substituted compound are not available. The presence of the flexible octyl chain may introduce challenges in obtaining crystals of sufficient quality for single-crystal X-ray diffraction analysis.

| Crystallographic Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of individual components within a mixture. These methods are widely used to assess the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the analysis of a wide range of compounds. For carboxylic acids like this compound, reversed-phase HPLC is a common approach.

Detailed Research Findings:

A thorough review of scientific publications indicates a lack of specific, published HPLC methods dedicated to the analysis of this compound. While general HPLC methods for carboxylic acids are well-established, the precise conditions for the optimal separation and detection of this particular compound have not been detailed in the available literature. The development of a specific HPLC method would require screening of various stationary phases, mobile phase compositions, and detector settings to achieve the desired performance.

| HPLC Parameter | Condition |

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

| Purity (%) | Data not available |

Industrial and Scalable Synthesis Considerations

Process Optimization for Large-Scale Production

The synthesis of 1-octylpiperidine-4-carboxylic acid on an industrial scale primarily involves the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid). Several methods can be adapted for large-scale production, with the choice often depending on factors like cost of raw materials, reaction efficiency, and environmental impact.

Two primary synthetic routes are generally considered for the N-alkylation of piperidines:

Direct Alkylation: This method involves the reaction of piperidine-4-carboxylic acid with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, in the presence of a base. For large-scale production, the selection of a cost-effective and non-hazardous base is crucial. Inorganic bases like potassium carbonate or sodium carbonate are often preferred over more expensive and reactive options. The choice of solvent is also a key parameter to optimize, with considerations for reaction kinetics, product solubility, and ease of removal. While acetonitrile (B52724) is effective, more environmentally benign solvents may be explored for greener industrial processes. Optimization of reaction temperature and pressure is also critical to maximize yield and minimize reaction time.

Reductive Amination: An alternative scalable route is the reductive amination of piperidine-4-carboxylic acid with octanal. This two-step, one-pot reaction involves the initial formation of an enamine intermediate, which is then reduced in situ to the desired N-octylpiperidine derivative. Common reducing agents for industrial-scale reductive aminations include sodium borohydride (B1222165) and catalytic hydrogenation. Process optimization would focus on the choice of catalyst for hydrogenation (e.g., palladium on carbon), which can be recycled to reduce costs, as well as the control of temperature and hydrogen pressure to ensure selective reduction and high yields.

A key aspect of process optimization for either route is the purification of the final product. On a large scale, crystallization is often the preferred method for purification due to its efficiency and cost-effectiveness compared to chromatographic techniques. The development of a robust crystallization process that consistently yields high-purity this compound is a critical step in industrial manufacturing.

Table 1: Key Parameters for Large-Scale Synthesis Optimization

| Parameter | Direct Alkylation | Reductive Amination |

| Starting Materials | Piperidine-4-carboxylic acid, 1-Octyl halide (bromide or iodide) | Piperidine-4-carboxylic acid, Octanal |

| Reagents | Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Acetonitrile, Ethanol) | Reducing agent (e.g., NaBH₄, H₂/Catalyst), Catalyst (e.g., Pd/C) |

| Key Variables | Temperature, Reaction Time, Stoichiometry of reactants and base | Temperature, Pressure (for hydrogenation), Catalyst loading |

| Purification | Crystallization, Filtration | Crystallization, Filtration |

Custom Synthesis and Commercialization Pathways

This compound is often produced via custom synthesis by specialized chemical manufacturing organizations (CMOs). These companies have the expertise and infrastructure to develop and scale up the synthesis of such specialized intermediates for clients in the pharmaceutical, agrochemical, and specialty chemical industries.

The commercialization pathway for this compound is typically driven by its demand as a key building block. A patent for a related compound, N-[4-(methoxymethyl)-1-octylpiperidin-4-yl]-N-phenylpropanamide, highlights the existence of the 1-octylpiperidine scaffold in the intellectual property landscape of pharmacologically active molecules. google.com The presence of such patents can stimulate the commercial production of the parent acid as a non-proprietary intermediate.

The commercial viability of this compound is closely tied to the success of the final products in which it is used. As a result, CMOs that can offer a reliable and cost-effective supply of this intermediate are well-positioned to partner with companies developing new drugs or other high-value chemicals.

Integration as Platform Chemicals in Chemical Manufacturing

While not a commodity chemical, this compound has the potential to be considered a platform chemical within specific sectors of the chemical industry, particularly in the synthesis of complex, high-value molecules. Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid, allows for a variety of subsequent chemical transformations.

The piperidine (B6355638) nitrogen can be further quaternized to introduce a permanent positive charge, a feature often utilized in the design of ionic liquids or certain types of biologically active molecules. The carboxylic acid group, on the other hand, can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides. This versatility makes this compound a valuable starting point for the construction of diverse molecular architectures.

For instance, its role as a pharmaceutical intermediate is a prime example of its integration as a platform chemical. zlchemi.com In this context, the this compound core provides a foundational scaffold that can be systematically modified to create libraries of related compounds for structure-activity relationship (SAR) studies during drug discovery. The octyl chain can influence lipophilicity, which is a critical parameter for drug absorption and distribution, while the carboxylic acid provides a handle for attaching various pharmacophores. The development of efficient and scalable synthetic routes to this compound, as discussed above, is therefore a key enabler of its broader use as a versatile platform chemical in innovative chemical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.